molecular formula C10H8ClNO2 B597745 (3-(3-Chlorophenyl)isoxazol-5-yl)methanol CAS No. 101862-42-4

(3-(3-Chlorophenyl)isoxazol-5-yl)methanol

Cat. No.: B597745
CAS No.: 101862-42-4
M. Wt: 209.629
InChI Key: OHRGKDSKISQNMO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(3-(3-Chlorophenyl)isoxazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .

Major Products

The major products formed from these reactions include the corresponding aldehyde, carboxylic acid, alcohol, amine, and substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRGKDSKISQNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677595
Record name [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101862-42-4
Record name [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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